N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Molecular Formula: C21H21FN6O
Molecular Weight: 392.438 g/mol
Structural Features:
- Core: Pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic heterocycle with nitrogen atoms at positions 1, 3, 4, and 4.
- Substituents: N4: 4-Fluorophenyl group (electron-withdrawing due to fluorine). N6: 3-Ethoxypropyl chain (ether-linked alkyl group, enhancing hydrophilicity).
Properties
IUPAC Name |
6-N-(3-ethoxypropyl)-4-N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-2-30-14-6-13-24-22-27-20(26-17-11-9-16(23)10-12-17)19-15-25-29(21(19)28-22)18-7-4-3-5-8-18/h3-5,7-12,15H,2,6,13-14H2,1H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGGDKAVGSHLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the nucleophilic addition of hydroxylamine to a cyano function, followed by cyclization reactions . The reaction conditions often involve the use of solvents like ethanol and water, with potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Its derivatives are explored for use in various industrial applications, including materials science.
Mechanism of Action
The mechanism of action of N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It primarily acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications at N4 and N6 Positions
The activity and physicochemical properties of pyrazolo[3,4-d]pyrimidine-4,6-diamines are highly sensitive to substituents at N4 and N5. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (N4) : Fluorine (target compound) and chlorine () enhance binding to hydrophobic kinase pockets but differ in steric and electronic effects.
- N6 Alkyl Chains : Ethoxypropyl (target) and methoxypropyl () improve water solubility compared to aromatic or tertiary amine substituents.
- Aromatic vs. Aliphatic Substitutents : N4 benzodioxolyl () introduces polarity, while N6 pyridinyl () may enhance target engagement via hydrogen bonding.
Core Heterocycle Variations
Pyrazolo[3,4-d]pyrimidine derivatives are often compared with pyrimidine or quinazoline-based analogs:
Key Observations :
Comparison with Analogs :
- Morpholino or piperazinyl groups () require longer reaction times due to steric hindrance.
- Benzodioxolyl substituents () may necessitate protective group strategies during synthesis.
Biological Activity
N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific enzymes.
Chemical Structure and Properties
The compound falls under the category of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. The presence of functional groups such as ethoxy and fluorophenyl enhances its pharmacological profile.
-
Histone Deacetylase Inhibition :
- The compound has been evaluated for its ability to inhibit histone deacetylase 3 (HDAC3), an enzyme involved in the regulation of gene expression. In vitro studies indicated an IC50 value of 3.4 µM against HDAC3, suggesting moderate inhibitory activity . However, it did not demonstrate degradation of targeted HDACs.
-
Anticancer Activity :
- Pyrazolo[3,4-d]pyrimidines have been reported to exhibit anticancer properties through the inhibition of various kinases and receptors. For instance, derivatives have shown activity against epidermal growth factor receptors (EGFR), with some compounds displaying IC50 values in the nanomolar range . The structural similarity to ATP allows these compounds to act as competitive inhibitors.
Biological Activity Overview
| Activity Type | Description | IC50 Values |
|---|---|---|
| Histone Deacetylase Inhibition | Moderate inhibition of HDAC3 with potential implications for cancer therapy | 3.4 µM |
| Antiproliferative Effects | Effective against various cancer cell lines including A549 and HCT-116 | 8.21 µM (A549), 19.56 µM (HCT-116) |
| Apoptosis Induction | Induces apoptosis and cell cycle arrest at S and G2/M phases | Not specified |
Study 1: Anticancer Efficacy
A recent study evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. Among them, a derivative structurally related to this compound exhibited significant antiproliferative effects against lung (A549) and colorectal (HCT-116) cancer cell lines. The compound demonstrated an ability to induce apoptosis through a mechanism involving increased BAX/Bcl-2 ratios, highlighting its potential as a therapeutic agent in cancer treatment .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of this class of compounds. The findings suggested that derivatives could effectively inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. This inhibition could lead to reduced tumor growth rates in various cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
